molecular formula C19H21ClFN3 B047682 Gevotroline hydrochloride CAS No. 112243-58-0

Gevotroline hydrochloride

Cat. No. B047682
M. Wt: 345.8 g/mol
InChI Key: KJROJWRPNPSEGV-UHFFFAOYSA-N
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Description

Gevotroline hydrochloride, also known as WY-47,384, is an atypical antipsychotic with a tricyclic structure . It was under development for the treatment of schizophrenia . It has equal affinity for D2 (dopamine) and 5-HT2 (serotonin) receptors .


Molecular Structure Analysis

The molecular formula of Gevotroline hydrochloride is C19H20FN3.ClH . Its molecular weight is 345.842 . The structure can be represented by the SMILES string: Cl.FC1=CC2=C(NC3=C2CN(CCCC4=CN=CC=C4)CC3)C=C1 .


Physical And Chemical Properties Analysis

The average mass of Gevotroline hydrochloride is 345.841 Da and the monoisotopic mass is 345.140808 Da .

Scientific Research Applications

  • Geriatric Medicine : Geroprotector 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride (a compound similar to Gevotroline hydrochloride) is reported to increase lifespan in mice and reduce mortality in certain strains. It's suggested as a potential treatment in geriatrics due to its life-prolonging effects (Emanuel & Obukhova, 1978). Similarly, Gerovital H3 (another related compound) has been found to be an effective MAO inhibitor, offering potential benefits in geriatric patients (Macfarlane, 1973).

  • Vascular Reactivity : Geraniol, which is structurally related, has been noted to improve impaired vascular reactivity in diabetes and metabolic syndrome by blocking calcium channel activity (El-Bassossy, Elberry, & Ghareib, 2016).

  • Neurological Studies : A study has demonstrated a new technique for selectively stimulating taste receptors, which could have implications for understanding the relationship between taste sensations and central nervous system activity (Kobal, 1985).

  • Antimicrobial Applications : Tetracycline hydrochloride and carvacrol, both structurally related to Gevotroline hydrochloride, have shown potential in treating local mouth bacterial infections and Candidiasis (Obaidat et al., 2010).

  • Pharmacological Effects : Piperidine-based fused biheterocycles, a class to which Gevotroline hydrochloride belongs, are used in pharmaceuticals for a range of applications, including antihistamines, antipsychotics, and hypotensive drugs (Vardanyan, 2018).

  • Material Science : Poly(allylamine hydrochloride)-assisted synthesis of BiOCl materials with enhanced photocatalytic activity is another intriguing application, suggesting potential in photovoltaics and energy storage (Zhao et al., 2017).

Future Directions

Gevotroline hydrochloride was well tolerated and showed efficacy in phase II clinical trials but was never marketed . The future directions of this compound are not specified in the available resources.

properties

IUPAC Name

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3.ClH/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14;/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROJWRPNPSEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107266-06-8 (Parent)
Record name Gevotroline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40149967
Record name Gevotroline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gevotroline hydrochloride

CAS RN

112243-58-0
Record name Gevotroline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112243-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gevotroline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112243580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gevotroline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEVOTROLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX31OJ4I9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TN Djeni, KH Kouame, FDM Ake, LST Amoikon… - Scientific Reports, 2020 - nature.com
… The main differentiating metabolites were putatively identified as gevotroline hydrochloride, sesartemin and methylisocitrate in Elaeis wine; derivative of homoserine, mitoxantrone in …
Number of citations: 37 www.nature.com
Q Fu, D Liu, Y Wang, X Li, L Wang, F Yu, J Shen… - … of Chromatography B, 2018 - Elsevier
The metabolome changes of Campylobacter jejuni with resistant gene ermB remain unclear. Here, we described an untargeted metabolomic workflow based on ultra-high performance …
Number of citations: 5 www.sciencedirect.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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